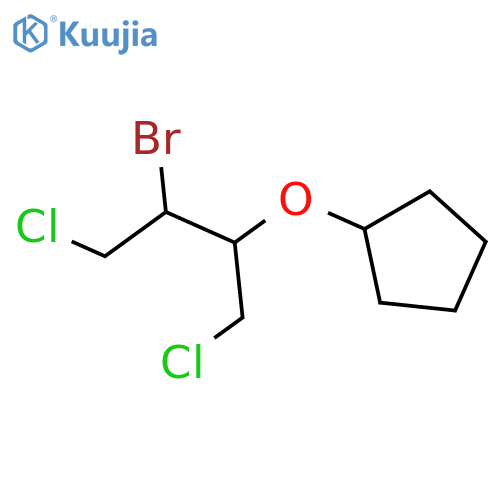Cas no 1594707-32-0 ((3-bromo-1,4-dichlorobutan-2-yl)oxycyclopentane)

(3-bromo-1,4-dichlorobutan-2-yl)oxycyclopentane 化学的及び物理的性質
名前と識別子
-
- (3-bromo-1,4-dichlorobutan-2-yl)oxycyclopentane
- 1594707-32-0
- [(3-bromo-1,4-dichlorobutan-2-yl)oxy]cyclopentane
- EN300-1134541
-
- インチ: 1S/C9H15BrCl2O/c10-8(5-11)9(6-12)13-7-3-1-2-4-7/h7-9H,1-6H2
- InChIKey: QMGDUKUISICNAP-UHFFFAOYSA-N
- ほほえんだ: BrC(CCl)C(CCl)OC1CCCC1
計算された属性
- せいみつぶんしりょう: 287.96833g/mol
- どういたいしつりょう: 287.96833g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 140
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 9.2Ų
(3-bromo-1,4-dichlorobutan-2-yl)oxycyclopentane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1134541-0.1g |
[(3-bromo-1,4-dichlorobutan-2-yl)oxy]cyclopentane |
1594707-32-0 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
| Enamine | EN300-1134541-5.0g |
[(3-bromo-1,4-dichlorobutan-2-yl)oxy]cyclopentane |
1594707-32-0 | 5g |
$2981.0 | 2023-06-09 | ||
| Enamine | EN300-1134541-0.05g |
[(3-bromo-1,4-dichlorobutan-2-yl)oxy]cyclopentane |
1594707-32-0 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
| Enamine | EN300-1134541-10.0g |
[(3-bromo-1,4-dichlorobutan-2-yl)oxy]cyclopentane |
1594707-32-0 | 10g |
$4421.0 | 2023-06-09 | ||
| Enamine | EN300-1134541-10g |
[(3-bromo-1,4-dichlorobutan-2-yl)oxy]cyclopentane |
1594707-32-0 | 95% | 10g |
$3929.0 | 2023-10-26 | |
| Enamine | EN300-1134541-5g |
[(3-bromo-1,4-dichlorobutan-2-yl)oxy]cyclopentane |
1594707-32-0 | 95% | 5g |
$2650.0 | 2023-10-26 | |
| Enamine | EN300-1134541-0.5g |
[(3-bromo-1,4-dichlorobutan-2-yl)oxy]cyclopentane |
1594707-32-0 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
| Enamine | EN300-1134541-2.5g |
[(3-bromo-1,4-dichlorobutan-2-yl)oxy]cyclopentane |
1594707-32-0 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
| Enamine | EN300-1134541-1.0g |
[(3-bromo-1,4-dichlorobutan-2-yl)oxy]cyclopentane |
1594707-32-0 | 1g |
$1029.0 | 2023-06-09 | ||
| Enamine | EN300-1134541-0.25g |
[(3-bromo-1,4-dichlorobutan-2-yl)oxy]cyclopentane |
1594707-32-0 | 95% | 0.25g |
$840.0 | 2023-10-26 |
(3-bromo-1,4-dichlorobutan-2-yl)oxycyclopentane 関連文献
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
(3-bromo-1,4-dichlorobutan-2-yl)oxycyclopentaneに関する追加情報
Recent Advances in the Study of 1594707-32-0 and (3-bromo-1,4-dichlorobutan-2-yl)oxycyclopentane in Chemical Biology and Pharmaceutical Research
The chemical compound 1594707-32-0 and its derivative (3-bromo-1,4-dichlorobutan-2-yl)oxycyclopentane have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These compounds are being investigated for their potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases. This research brief aims to provide an overview of the latest findings related to these compounds, highlighting their synthesis, biological activity, and potential clinical applications.
Recent studies have focused on the synthesis and characterization of 1594707-32-0, a compound with a unique chemical structure that makes it a promising candidate for further exploration. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to elucidate its molecular properties. The compound's stability and reactivity under different conditions have also been investigated, providing valuable insights into its potential use in pharmaceutical formulations.
The derivative (3-bromo-1,4-dichlorobutan-2-yl)oxycyclopentane has been the subject of several in vitro and in vivo studies. Preliminary results indicate that this compound exhibits significant biological activity, particularly in modulating specific enzymatic pathways. For instance, it has shown inhibitory effects on key enzymes involved in inflammatory processes, suggesting its potential as an anti-inflammatory agent. Further studies are underway to explore its mechanism of action and optimize its pharmacological profile.
One of the most promising aspects of these compounds is their potential application in oncology. Recent research has demonstrated that 1594707-32-0 and its derivatives can induce apoptosis in certain cancer cell lines, making them attractive candidates for anticancer drug development. The exact molecular targets and signaling pathways involved are currently under investigation, with early results pointing to interactions with DNA repair mechanisms and cell cycle regulation.
In addition to their therapeutic potential, these compounds are also being studied for their role in chemical biology as tools for probing biological systems. Their unique chemical properties allow researchers to investigate complex biological processes at the molecular level, providing new insights into disease mechanisms and potential therapeutic interventions.
Despite the promising findings, several challenges remain. The pharmacokinetics and toxicity profiles of these compounds need to be thoroughly evaluated to ensure their safety and efficacy in clinical settings. Researchers are also working on optimizing the synthesis routes to improve yield and scalability, which will be critical for large-scale production and commercialization.
In conclusion, the ongoing research on 1594707-32-0 and (3-bromo-1,4-dichlorobutan-2-yl)oxycyclopentane highlights their significant potential in chemical biology and pharmaceutical applications. Continued investigation into their biological activity, mechanism of action, and clinical potential will be essential for translating these findings into real-world therapeutic solutions. The scientific community eagerly anticipates further developments in this exciting area of research.
1594707-32-0 ((3-bromo-1,4-dichlorobutan-2-yl)oxycyclopentane) 関連製品
- 2227891-22-5(5-(3R)-3-aminobutylthiophene-2-carbonitrile)
- 136619-38-0(1-[2-(Trifluoromethyl)phenyl]cyclopentanecarbonitrile)
- 2418708-95-7(Tert-butyl 3-[(fluorosulfonyl)oxy]-4-methyl-5-[2-(trimethylsilyl)ethynyl]benzoate)
- 2228146-96-9(2-(3-methoxy-4-nitrophenyl)-2-oxoacetic acid)
- 1444164-67-3(N-(1-cyanocyclobutyl)-N-methyl-1-phenyl-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxamide)
- 2092311-49-2(5-bromo-2-fluoro-3-(hydroxymethyl)benzoic acid)
- 1192141-66-4(Gold, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene]chloro-)
- 1270097-85-2(4-(4-Chlorophenyl)-L-phenylalanine)
- 2029273-80-9((3-Amino-2,2-difluoropropyl)(4-methoxybutyl)methylamine)
- 1806633-56-6(Methyl 4-chloro-3-(1-chloro-2-oxopropyl)benzoate)




